molecular formula C4H6FeO4 B012342 Iron(II) acetate CAS No. 3094-87-9

Iron(II) acetate

Cat. No.: B012342
CAS No.: 3094-87-9
M. Wt: 173.93 g/mol
InChI Key: LNOZJRCUHSPCDZ-UHFFFAOYSA-L
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Description

Iron(II) acetate, also known as ferrous acetate, is an inorganic compound with the chemical formula C4H6O4Fe. It typically appears as a pale green or off-white solid and is known for its solubility in water and alcohol. This compound is widely used in various industries, including textiles, chemistry, and wood treatment .

Mechanism of Action

Target of Action

Iron(II) acetate, a coordination complex with the formula Fe(CH3COO)2 , primarily targets iron-dependent proteins and enzymes in the body . These targets play crucial roles in various physiological functions, including oxygen transport, DNA metabolism, and cellular energy generation .

Mode of Action

This compound interacts with its targets through redox reactions, functioning as a catalyzing cofactor in various biochemical reactions . It can switch between its ferrous bivalent (Fe(II), Fe2+), ferric trivalent (Fe(III), Fe3+), and ferryl tetravalent (Fe(IV), Fe4+) states . This interaction leads to changes in the biochemical processes, affecting the function of iron-dependent proteins and enzymes .

Biochemical Pathways

This compound affects several biochemical pathways. Its chief functions are in the transport of oxygen to tissue (hemoglobin) and in cellular oxidation mechanisms . Depletion of iron stores may result in iron-deficiency anemia . Iron is also the most common catalyst of free radical production and oxidative stress, which are implicated in tissue damage in most pathologic conditions, cancer initiation and progression, neurodegeneration, and many other diseases .

Pharmacokinetics

This compound is a white or light brown solid ionic compound of iron. It is highly soluble in water and forms a light green tetrahydrate . This high solubility suggests that it has good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its role in iron metabolism. It can contribute to the replenishment of iron stores in the body, thereby preventing iron-deficiency anemia . Additionally, it can influence the function of iron-dependent proteins and enzymes, affecting various physiological processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, human activities and anthropogenic pollutants can strongly affect the biochemical conditions of the groundwater system, which in turn can influence the transformation between Fe(II) and Fe(III) caused by the biochemical conditions of the groundwater system . Furthermore, high concentrations of iron ions in water bodies can cause odor and discoloration due to their precipitation .

Preparation Methods

Synthetic Routes and Reaction Conditions: Iron(II) acetate can be synthesized through a straightforward chemical process. One common method involves reacting iron metal with acetic acid under an oxygen-free atmosphere to prevent the formation of iron(III) acetate. The reaction proceeds as follows: [ \text{Fe} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Fe(CH}_3\text{COO)}_2 + \text{H}_2 ] This reaction typically takes place over several days, and the resulting solution is filtered to separate any unreacted iron .

Industrial Production Methods: In industrial settings, this compound is often produced by reacting scrap iron with acetic acid. This method yields a mixture of iron(II) and iron(III) acetates, which are used in dyeing processes .

Chemical Reactions Analysis

Types of Reactions: Iron(II) acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to iron(III) acetate in the presence of oxygen.

    Reduction: It can be reduced back to iron metal under specific conditions.

    Substitution: this compound can participate in substitution reactions with other ligands.

Common Reagents and Conditions:

    Oxidation: Oxygen or other oxidizing agents.

    Reduction: Reducing agents such as hydrogen gas.

    Substitution: Various ligands depending on the desired product.

Major Products:

Scientific Research Applications

Iron(II) acetate has numerous applications in scientific research:

Comparison with Similar Compounds

Iron(II) acetate can be compared with other iron compounds such as:

This compound is unique due to its specific solubility properties and its applications in the textile and wood treatment industries.

Properties

IUPAC Name

iron(2+);diacetate
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/2C2H4O2.Fe/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNOZJRCUHSPCDZ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)[O-].CC(=O)[O-].[Fe+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6FeO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5037656
Record name Iron(II) acetate
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Molecular Weight

173.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light brown powder; Insoluble in water; [Alfa Aesar MSDS]
Record name Iron(II) acetate
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CAS No.

3094-87-9
Record name Ferrous acetate
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Record name Acetic acid, iron(2+) salt (2:1)
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Record name Iron(II) acetate
Source EPA DSSTox
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Record name Iron di(acetate)
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Record name FERROUS ACETATE
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Synthesis routes and methods

Procedure details

Iron(II) acetate was prepared using the same method as the Example 1 except that 1 g of iron hydroxide prepared in the Example 1 and 100 g of acetic acid were put into a three-neck round bottom flask and reacted at a temperature of 25° C. for 24 hour.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of Iron(II) acetate?

A1: The molecular formula of this compound is C4H6FeO4 and its molecular weight is 173.93 g/mol. []

Q2: What spectroscopic data is available for this compound?

A2: this compound has been characterized by various spectroscopic methods, including:

  • Mössbauer Spectroscopy: This technique helps determine the oxidation state and coordination environment of iron in the compound. For example, μ-oxo-bis[tetrakis(t-butyl)phthalocyaninatoiron(III)], prepared from this compound, exhibits Mössbauer parameters of δFe = 0.36, 0.23 mm s−1, ΔEQ = −0.44, +1.38 mm s−1. []
  • UV-Vis Spectroscopy: This method is useful for studying the electronic transitions within the molecule. μ-oxo-bis[tetrakis(t-butyl)phthalocyaninatoiron(III)] displays characteristic absorption bands at 290, 360, 598 (sh), and 686 nm. []
  • Infrared (IR) Spectroscopy: This technique provides information about the functional groups present in the compound. For example, IR spectroscopy is used to characterize this compound complexes with phosphaniminato ligands, revealing characteristic peaks for Fe-N and Fe-Cl bonds. []

Q3: What are the main catalytic applications of this compound?

A3: this compound serves as a catalyst in various organic reactions, including:

  • Hydrosilylation of aldehydes and ketones: It acts as a precursor for the in situ formation of active iron catalysts that facilitate the addition of silanes to carbonyl compounds. []
  • Reduction of nitroarenes: this compound can catalyze the reduction of nitro groups to amines, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals. []
  • Kumada cross-coupling: This reaction involves the coupling of Grignard reagents with aryl or vinyl halides, catalyzed by iron species generated from this compound. []
  • Synthesis of biaryls: this compound can facilitate the formation of biaryl compounds, crucial building blocks in organic synthesis. []
  • Synthesis of tetrazoles: These nitrogen-rich heterocycles find applications in medicinal chemistry and materials science. This compound can catalyze their formation from organic nitriles. []
  • Oxidative kinetic resolution of benzoins: this compound can be used to selectively oxidize one enantiomer of a racemic benzoin, providing access to enantioenriched compounds. []

Q4: How does the presence of acetic acid impact the corrosion rate of mild steel in a CO2 environment when this compound is present?

A5: The presence of acetic acid, even in small amounts (above 60 ppm), significantly increases the corrosion rate of mild steel in a CO2-rich environment. This is because acetic acid competes with carbonic acid to react with iron ions, delaying the formation of a protective iron carbonate (FeCO3) film. Although this compound forms, its high solubility prevents the formation of a protective film, further contributing to the increased corrosion rate. []

Q5: Can this compound be used to synthesize nanoparticles?

A6: Yes, this compound is a valuable precursor for the synthesis of iron oxide nanoparticles. For instance, thermal decomposition of this compound in the presence of oleic acid and 1-octadecene yields monodisperse maghemite (γ-Fe2O3) nanoparticles with sizes in the range of 3-3.5 nm. []

Q6: What are the applications of this compound in the development of electrocatalysts?

A7: this compound is used as a precursor for preparing non-precious metal electrocatalysts for the oxygen reduction reaction (ORR). Pyrolysis of this compound adsorbed on various carbon supports, in the presence of ammonia, generates Fe/N/C-type active sites for ORR. The choice of carbon support significantly influences the catalytic activity. []

Q7: How should this compound be stored to prevent oxidation?

A8: To minimize oxidation to basic Iron(III) acetate, this compound should be stored under an inert atmosphere (e.g., nitrogen or argon) and under anhydrous conditions. []

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